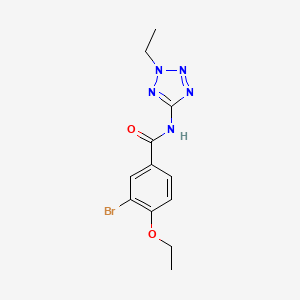
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide, also known as BTEB, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BTEB is a tetrazole derivative that exhibits a wide range of biological activities and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the activity of various enzymes, including topoisomerase II and carbonic anhydrase IX, which are involved in cancer cell proliferation and angiogenesis. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-thrombotic, and neuroprotective effects. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the production of reactive oxygen species (ROS) in cells. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has also been shown to inhibit platelet aggregation and reduce blood clot formation, which can help prevent the development of thrombosis. In addition, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide is not fully understood, which can make it challenging to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide. One of the areas of interest is the development of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide with other drugs, such as chemotherapy drugs, to enhance their therapeutic efficacy. Finally, further studies are needed to elucidate the mechanism of action of 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide and its potential applications in the treatment of various diseases.
Synthesemethoden
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with ethyl alcohol to form the corresponding ethyl ester. The nitro group is then reduced to an amine using hydrogen gas and palladium on carbon catalyst. The amine is further reacted with ethyl chloroformate to form the corresponding carbamate, which is then cyclized with sodium azide to form the tetrazole ring. The final product is obtained by reacting the tetrazole with 2-ethylbenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have anti-inflammatory and anti-thrombotic effects, which can help prevent the development of atherosclerosis. In neurological disorders, 3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide has been shown to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-bromo-4-ethoxy-N-(2-ethyltetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O2/c1-3-18-16-12(15-17-18)14-11(19)8-5-6-10(20-4-2)9(13)7-8/h5-7H,3-4H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJVAZIDBNNJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC(=C(C=C2)OCC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-ethoxy-N-(2-ethyl-2H-tetrazol-5-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


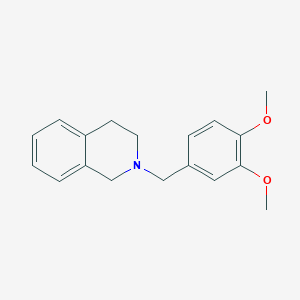
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,3-trimethylbutanamide](/img/structure/B5754087.png)
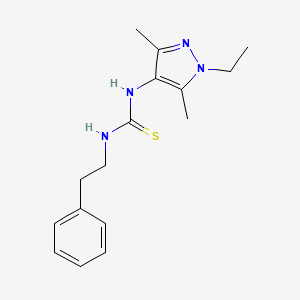
![methyl 4,5-dimethyl-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5754110.png)

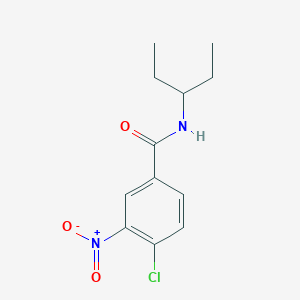
![3,5-dimethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5754129.png)
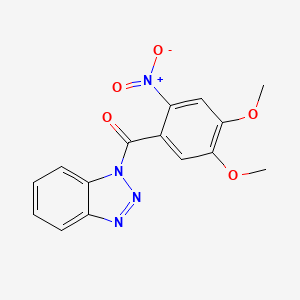
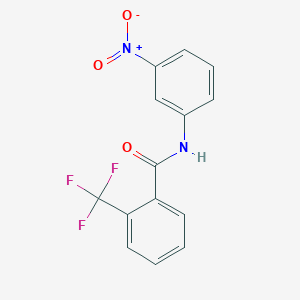

![4-chloro-N'-[1-(3-methoxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5754155.png)
![2-(2-chlorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5754167.png)
